molecular formula C18H19ClFNO3 B2463427 2-chloro-4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide CAS No. 1396713-65-7

2-chloro-4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide

Cat. No.: B2463427
CAS No.: 1396713-65-7
M. Wt: 351.8
InChI Key: LILFFJRGFJTFDK-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, fluoro, hydroxy, and methoxy groups.

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. Similar compounds have been found to inhibit enzymes such as phosphodiesterase

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its target enzyme or receptor, leading to changes in the biochemical processes within the cell. This could involve binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific target. For instance, if it targets phosphodiesterase, it could impact the cAMP and cGMP signaling pathways, which play crucial roles in a variety of cellular processes . The downstream effects would depend on the specific cell type and the pathways that are affected.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and the biochemical pathways it affects. For instance, if it inhibits phosphodiesterase, it could lead to increased levels of cAMP or cGMP in the cell, affecting processes such as cell proliferation, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzoyl chloride with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)propyl)benzamide
  • 2-chloro-4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzohydrazide

Uniqueness

2-chloro-4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO3/c1-18(23,10-12-3-6-14(24-2)7-4-12)11-21-17(22)15-8-5-13(20)9-16(15)19/h3-9,23H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILFFJRGFJTFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=C(C=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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